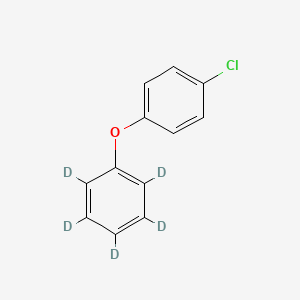

1-Chloro-4-phenoxybenzene-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPNJCAMHOJTEF-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloro-4-phenoxybenzene-d5 physical properties

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-phenoxybenzene-d5

This technical guide provides a comprehensive overview of the physical properties of this compound, a deuterated isotopologue of 1-Chloro-4-phenoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the physical characteristics, the methods for their determination, and a logical workflow for property analysis.

Physical Properties

The introduction of deuterium (B1214612) in place of protium (B1232500) atoms in a molecule leads to a change in its physical properties due to the kinetic isotope effect. Deuterium is heavier than protium, which results in lower vibrational frequencies of C-D bonds compared to C-H bonds, leading to a stronger bond and affecting properties like melting and boiling points.[1]

Data Summary

The following table summarizes the key physical properties of 1-Chloro-4-phenoxybenzene and its deuterated form, this compound.

| Property | 1-Chloro-4-phenoxybenzene | This compound |

| Molecular Formula | C₁₂H₉ClO[2][3] | C₁₂H₄D₅ClO[4] |

| Molecular Weight | 204.65 g/mol [2][3][5] | 209.69 g/mol [4] |

| Appearance | Pale yellow liquid[2] | Pale yellow liquid (expected) |

| Melting Point | -8 °C[2][6][7] | Slightly higher than -8 °C (expected)[1][8] |

| Boiling Point | 284-295 °C (at 760 mmHg)[2][7] | Slightly higher than the non-deuterated form (expected)[1][8] |

| Density | 1.193 g/mL[6] | Higher than 1.193 g/mL (expected)[8] |

| Water Solubility | 3.3 mg/L at 25 °C[7][9] | Similar to the non-deuterated form (expected) |

| CAS Number | 7005-72-3[2][3][6] | 93951-85-0[4] |

Note: "Expected" values for the deuterated compound are based on the general principles of how deuteration affects physical properties, as specific experimental data is not widely available.

Experimental Protocols

Standard methodologies are employed to determine the physical properties of chemical compounds. The following are generalized protocols for the key properties listed above.

Melting Point Determination

The melting point is typically determined using a capillary tube method with a melting point apparatus.

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point can be determined by distillation or using a micro-method.

-

Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point.

-

Micro-Method (Siwoloboff Method): A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.

Solubility Determination

The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.

-

Sample Preparation: An excess amount of the solute is added to a known volume of the solvent (e.g., water) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The mixture is allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Workflow for Physical Property Analysis

The following diagram illustrates a typical workflow for the synthesis and physical property characterization of a deuterated compound like this compound.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. 1-Chloro-4-phenoxybenzene(7005-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Benzene, 1-chloro-4-phenoxy- (CAS 7005-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Benzene, 1-chloro-4-phenoxy- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CAS # 7005-72-3, 4-Chlorodiphenyl ether, 1-Chloro-4-phenoxybenzene, 4-Chlorophenyl phenyl ether - chemBlink [chemblink.com]

Synthesis of 1-Chloro-4-phenoxybenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the isotopically labeled compound, 1-Chloro-4-phenoxybenzene-d5. This molecule is of significant interest in various research and development applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of drug metabolism. The synthetic route detailed herein is based on the well-established Ullmann condensation, a robust method for the formation of diaryl ethers. This document provides detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation. This reaction couples a deuterated phenol (B47542) with an aryl halide. In this proposed synthesis, readily available phenol-d6 (B82959) is first converted to its potassium salt, which then reacts with 1,4-dichlorobenzene (B42874) in the presence of a copper(I) iodide catalyst to yield the desired product. The deuteration is strategically placed on the phenoxy ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for Ullmann-type diaryl ether syntheses.[1][2][3] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| Phenol-d6 | 13127-88-3 | 100.15 | 98 atom % D | Commercial Source |

| 1,4-Dichlorobenzene | 106-46-7 | 147.00 | ≥99% | Commercial Source |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | ≥85% | Commercial Source |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 98% | Commercial Source |

| Dimethyl Sulfoxide (B87167) (DMSO), anhydrous | 67-68-5 | 78.13 | ≥99.9% | Commercial Source |

| Toluene, anhydrous | 108-88-3 | 92.14 | ≥99.8% | Commercial Source |

| Diethyl Ether, anhydrous | 60-29-7 | 74.12 | ≥99.7% | Commercial Source |

| Saturated Aqueous Ammonium (B1175870) Chloride (NH4Cl) | 12125-02-9 | 53.49 | - | Prepared in-house |

| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | Commercial Source |

| Silica (B1680970) Gel | 112926-00-8 | 60.08 | 230-400 mesh | Commercial Source |

2.2. Reaction Setup and Procedure

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add phenol-d6 (1.00 g, 10.0 mmol) and anhydrous dimethyl sulfoxide (DMSO, 40 mL).

-

Stir the mixture until the phenol-d6 has completely dissolved.

-

Carefully add powdered potassium hydroxide (0.67 g, 12.0 mmol) to the solution. The mixture will warm slightly. Stir for 30 minutes at room temperature to ensure complete formation of the potassium phenoxide-d5 salt.

-

To this mixture, add 1,4-dichlorobenzene (2.20 g, 15.0 mmol) followed by copper(I) iodide (0.19 g, 1.0 mmol).

-

Heat the reaction mixture to 130-140 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

2.3. Work-up and Purification

-

After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic layers and wash them sequentially with 50 mL of saturated aqueous ammonium chloride solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 100% hexane and gradually increasing the polarity) to afford pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for this synthesis.

Table 1: Reactant Stoichiometry and Properties

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| Phenol-d6 | C6D6O | 100.15 | 10.0 | 1.0 |

| 1,4-Dichlorobenzene | C6H4Cl2 | 147.00 | 15.0 | 1.5 |

| Potassium Hydroxide | KOH | 56.11 | 12.0 | 1.2 |

| Copper(I) Iodide | CuI | 190.45 | 1.0 | 0.1 |

Table 2: Product Characterization and Yield

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| This compound | C12H4D5ClO | 209.68 | 2.10 | To be determined | To be determined |

Note: The actual yield and percent yield will depend on the specific reaction conditions and purification efficiency.

Table 3: Spectroscopic and Physical Data

| Property | 1-Chloro-4-phenoxybenzene (non-deuterated)[4][5] | This compound (Expected) |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 161-162 °C at 19 mmHg | Similar to non-deuterated |

| Density | 1.193 g/mL | Slightly higher than non-deuterated |

| ¹H NMR (CDCl₃, δ ppm) | 7.37-7.29 (m, 2H), 7.17-7.10 (m, 1H), 7.05-6.98 (m, 4H), 6.96-6.91 (m, 2H) | 7.32 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | 157.9, 155.9, 129.9, 129.8, 128.3, 123.8, 120.1, 119.0 | Similar chemical shifts for the chlorinated ring; deuterated carbons will show characteristic splitting or be absent in proton-decoupled spectra. |

| Mass Spectrum (EI) | m/z 204 (M⁺), 206 (M⁺+2) | m/z 209 (M⁺), 211 (M⁺+2) |

Characterization and Quality Control

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary method for confirming the structure and assessing the isotopic purity of the non-deuterated positions. The spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart, showing only the signals for the protons on the 4-chlorophenyl ring. The absence or significant reduction of signals corresponding to the phenoxy protons confirms successful deuteration.

-

²H NMR: Deuterium (B1214612) NMR can be used to directly observe the deuterium atoms and confirm their positions on the aromatic ring.

-

¹³C NMR: The carbon-13 NMR spectrum will confirm the carbon framework of the molecule. The carbons attached to deuterium will exhibit characteristic splitting patterns (C-D coupling) or reduced signal intensity in proton-decoupled spectra.

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and isotopic enrichment of the final product.[6][7][8] The molecular ion peak for this compound should appear at m/z 209.6755 (for C₁₂H₄D₅³⁵ClO). The presence of the M+2 isotope peak at m/z 211 due to the ³⁷Cl isotope will also be observed. The relative intensities of the molecular ion peaks for species with fewer than five deuterium atoms (d4, d3, etc.) can be used to calculate the isotopic purity.[9]

4.3. Isotopic Purity Determination

The isotopic purity of this compound can be determined by analyzing the mass spectrum to quantify the relative abundance of the d5 isotopologue compared to the less deuterated species (d0 to d4).[6][8] This provides a measure of the success of the deuteration of the starting material and ensures the quality of the final product for its intended applications.

Safety Considerations

-

1,4-Dichlorobenzene is harmful if swallowed and is a suspected carcinogen. It is also very toxic to aquatic life.

-

Phenol-d6 is toxic and corrosive. It can cause severe skin burns and eye damage.

-

Copper(I) iodide is an irritant.

-

Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin.

-

The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

This technical guide provides a robust framework for the synthesis and characterization of this compound. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-CHLORO-4-PHENOXYBENZENE | CAS 7005-72-3 [matrix-fine-chemicals.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

In-Depth Technical Guide: 1-Chloro-4-(phenoxy-d5)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-(phenoxy-d5)benzene, a deuterated analogue of 1-chloro-4-phenoxybenzene. This document details its physicochemical properties, a proposed synthetic route, and its primary application as an internal standard in quantitative analysis, a critical aspect of modern drug development and safety assessment.

Physicochemical Properties

1-Chloro-4-(phenoxy-d5)benzene, also known as 4-Chlorophenyl Phenyl-d5 Ether, is a stable, isotopically labeled compound. The incorporation of five deuterium (B1214612) atoms on the phenoxy ring results in a mass shift that makes it an ideal internal standard for mass spectrometry-based analytical methods. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 93951-85-0 |

| Molecular Formula | C₁₂H₄D₅ClO |

| Molecular Weight | 209.68 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Appearance | Pale yellow liquid |

| Boiling Point | 161-162 °C at 19 mmHg |

| Density | 1.222 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis

The synthesis of 1-Chloro-4-(phenoxy-d5)benzene is not widely documented in readily available literature. However, a plausible and established method for the formation of diaryl ethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of the target deuterated compound, this would involve the reaction of phenol-d5 (B121304) with 1-chloro-4-iodobenzene (B104392) (or another suitably activated 4-halochlorobenzene) in the presence of a copper catalyst and a base.

Proposed Experimental Protocol: Ullmann Condensation

This protocol is a proposed synthetic route based on the principles of the Ullmann condensation reaction.

Materials:

-

Phenol-d5

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Pyridine (B92270), anhydrous

-

Toluene (B28343), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol-d5, 1-chloro-4-iodobenzene, copper(I) iodide, and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous toluene and anhydrous pyridine to the flask.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid residues and wash with toluene.

-

Extraction: Combine the filtrates and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield pure 1-Chloro-4-(phenoxy-d5)benzene.

Applications in Research and Drug Development

The primary and most critical application of 1-Chloro-4-(phenoxy-d5)benzene is as an internal standard in quantitative analysis using mass spectrometry, particularly GC-MS and liquid chromatography-mass spectrometry (LC-MS). In drug development, the accurate quantification of drug candidates, their metabolites, and related impurities in biological matrices (e.g., plasma, urine, tissue) is essential for pharmacokinetic, toxicokinetic, and metabolic studies.

Role as an Internal Standard

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[1] They are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution. This allows them to be added to a sample at the beginning of the analytical workflow, co-eluting with the analyte during chromatographic separation and experiencing similar matrix effects during ionization.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Hypothetical Experimental Protocol: Quantification of a Drug Candidate

This protocol outlines the general steps for using 1-Chloro-4-(phenoxy-d5)benzene as an internal standard for the quantification of a hypothetical structurally similar drug candidate in human plasma.

Materials:

-

Human plasma samples containing the drug candidate

-

1-Chloro-4-(phenoxy-d5)benzene stock solution of known concentration

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw human plasma samples.

-

To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 1-Chloro-4-(phenoxy-d5)benzene internal standard stock solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex and then centrifuge to pellet the precipitated proteins.

-

Perform solid-phase extraction on the supernatant to further clean up the sample and concentrate the analyte and internal standard.

-

Elute the compounds from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte and the internal standard on a suitable C18 column with a gradient elution profile.

-

Detect the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and 1-Chloro-4-(phenoxy-d5)benzene.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the drug candidate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

While specific toxicological data for 1-Chloro-4-(phenoxy-d5)benzene is not available, it should be handled with the same precautions as its non-deuterated analogue, 1-chloro-4-phenoxybenzene.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

This guide provides a foundational understanding of 1-Chloro-4-(phenoxy-d5)benzene for its application in a research and drug development setting. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

A Technical Guide to the Molecular Weight of 1-Chloro-4-phenoxybenzene-d5

This technical guide provides a comprehensive overview of the molecular weight of 1-Chloro-4-phenoxybenzene-d5, a deuterated isotopologue of 1-Chloro-4-phenoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds as internal standards in quantitative analyses.

Core Compound Data

The key to understanding the utility of this compound lies in the precise mass difference between it and its non-labeled counterpart. This mass difference is fundamental for its application in mass spectrometry-based quantification, where it serves as an ideal internal standard. The table below summarizes the essential quantitative data for both compounds.

| Property | 1-Chloro-4-phenoxybenzene | This compound |

| Chemical Formula | C₁₂H₉ClO[1][2][3][4] | C₁₂H₄D₅ClO |

| Average Molecular Weight | 204.65 g/mol [4][5] | 209.68 g/mol |

| Monoisotopic Mass | 204.03419 Da | 209.06561 Da |

Experimental Determination of Molecular Weight

The molecular weight of this compound is typically confirmed using mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC). This LC-MS methodology provides high-resolution mass data, allowing for the unambiguous identification and differentiation of the deuterated standard from the non-labeled analyte.

General Experimental Protocol: LC-MS Analysis

The following protocol outlines a general procedure for the determination of the molecular weight of this compound.

1. Standard Preparation:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

- Perform serial dilutions to create working standard solutions at concentrations appropriate for LC-MS analysis (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Conditions:

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.

- Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-300).

- Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound. The exact mass can be determined from this peak.

Visualized Workflows and Relationships

To further elucidate the experimental process and the compound's application, the following diagrams are provided.

References

- 1. Benzene, 1-chloro-4-phenoxy- [webbook.nist.gov]

- 2. Benzene, 1-chloro-4-phenoxy- [webbook.nist.gov]

- 3. Benzene, 1-chloro-4-phenoxy- [webbook.nist.gov]

- 4. 1-Chloro-4-phenoxybenzene(7005-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Purity of 1-Chloro-4-phenoxybenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Chloro-4-phenoxybenzene-d5, a deuterated analog of 1-Chloro-4-phenoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Core Data Summary

The isotopic purity of a deuterated compound is a critical parameter, defining the extent of deuterium (B1214612) incorporation and the distribution of isotopic species. This information is vital for the accurate interpretation of experimental results, particularly in quantitative mass spectrometry-based assays and metabolic studies.

| Parameter | Value | Source |

| Compound Name | This compound | - |

| Synonyms | 4-Chlorophenyl Phenyl-d5 Ether | CDN Isotopes[1] |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes[1] |

| Chemical Purity (unlabeled) | >95% (98.69% by HPLC at 200 nm) | LGC Standards[2] |

Note: The chemical purity of the unlabeled analogue provides a benchmark for the expected chemical purity of the deuterated compound. The isotopic enrichment of 98 atom % D indicates a high degree of deuteration. However, for rigorous quantitative applications, a detailed analysis of the isotopic distribution (i.e., the relative abundance of d0, d1, d2, d3, d4, and d5 species) is recommended.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of a labeled compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The mass analyzer is operated in full scan mode to detect the molecular ion cluster of the compound. The high resolution of the instrument allows for the separation of the different isotopologues (d0 to d5).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is then calculated based on the relative intensity of the desired d5 peak compared to the sum of all isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity

While MS provides the overall isotopic distribution, NMR spectroscopy is invaluable for confirming the location of the deuterium labels and for identifying the presence of any residual protons at the labeled positions.

Methodology:

-

Sample Preparation: A solution of the deuterated compound is prepared in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

-

¹H NMR Spectroscopy: The absence or significant reduction of signals in the aromatic region corresponding to the phenoxy group confirms successful deuteration. The integration of any residual proton signals can be used to estimate the percentage of non-deuterated species.

-

²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the phenyl ring, confirming their presence.

-

¹³C NMR Spectroscopy: The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound, further confirming the sites of deuteration.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of experiments for the comprehensive analysis of the isotopic purity of this compound.

Caption: Experimental workflow for isotopic purity analysis.

Caption: Relationship between properties and analytical techniques.

References

In-Depth Technical Guide: Safety Data for 1-Chloro-4-phenoxybenzene-d5

This guide provides a comprehensive overview of the safety data for 1-Chloro-4-phenoxybenzene-d5 (CAS No. 93951-85-0), with a primary focus on its handling and use in research and development settings. The toxicological and physical properties are largely based on the non-deuterated analogue, 1-Chloro-4-phenoxybenzene (CAS No. 7005-72-3), as specific extensive safety studies on the deuterated compound are not widely available. Deuterated compounds generally exhibit similar safety profiles to their non-deuterated counterparts.

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 1-Chloro-4-phenoxybenzene. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value |

| CAS Number | 7005-72-3 (non-deuterated)[1][2][3][4] |

| 93951-85-0 (d5-deuterated)[5] | |

| Molecular Formula | C12H9ClO (non-deuterated)[1][3][4] |

| C12H4D5ClO (d5-deuterated) | |

| Molecular Weight | 204.65 g/mol (non-deuterated)[1][3][4] |

| 209.69 g/mol (d5-deuterated)[5] | |

| Appearance | Pale yellow liquid[1] |

| Odor | Ethereal[1] |

| Melting Point | -8 °C[2] |

| Boiling Point | 161-162 °C at 19 mmHg[2] |

| Density | 1.193 g/mL[2] |

| Refractive Index | 1.5865 (20 °C)[1] |

| Solubility in Water | Insoluble[1] |

| Vapor Density | 7.1[1] |

| Heat of Vaporization | 50.2 kJ/mol[1] |

Section 2: Toxicological Information

The toxicological properties of this substance have not been fully investigated.[1] However, based on the available information, it may cause irritation upon contact.

| Exposure Route | Potential Health Effects |

| Ingestion | May cause irritation of the digestive tract.[1] |

| Inhalation | May cause respiratory tract irritation.[1] |

| Skin Contact | May cause skin irritation.[1] |

| Eye Contact | May cause eye irritation.[1] |

Section 3: Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep the container tightly closed when not in use.[1]

-

Avoid ingestion and inhalation.[1]

Storage:

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances such as strong oxidizing agents.[1]

Section 4: Experimental Protocols - First Aid Measures

In the event of exposure, the following first aid protocols should be implemented immediately.

| Exposure Route | First Aid Protocol |

| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1] |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid. Wash clothing before reuse.[1] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

Section 5: Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

References

Commercial Availability of 1-Chloro-4-phenoxybenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the deuterated internal standard, 1-Chloro-4-phenoxybenzene-d5. This compound is a critical tool for researchers in various fields, including environmental analysis, pharmacology, and drug metabolism studies, where it serves as a reliable internal standard for the quantification of its non-deuterated analog and related compounds using mass spectrometry-based methods.

Commercial Sourcing

This compound is available from specialized chemical suppliers. One prominent supplier is Sigma-Aldrich (a subsidiary of Merck), which offers the compound with a high degree of isotopic purity.

Quantitative Data Summary

The following table summarizes the key specifications for this compound as offered by commercial suppliers. This data is essential for researchers to ensure the quality and suitability of the standard for their specific analytical applications.

| Parameter | Specification | Supplier |

| Chemical Name | 4-(Chlorophenyl)phenyl-d5 ether | Sigma-Aldrich[1] |

| CAS Number | 93951-85-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂D₅H₄ClO | Sigma-Aldrich[1] |

| Molecular Weight | 209.68 g/mol | Sigma-Aldrich[1] |

| Isotopic Purity | 98 atom % D | Sigma-Aldrich[1] |

| Boiling Point | 161-162 °C at 19 mmHg | Sigma-Aldrich[1] |

| Density | 1.222 g/mL at 25 °C | Sigma-Aldrich[1] |

| Mass Shift | M+5 | Sigma-Aldrich[1] |

| Physical Form | Not specified, likely a liquid | |

| Purity | Not explicitly stated, but COA is available | Sigma-Aldrich[1] |

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for the verification and use of a new chemical standard is provided below. This protocol outlines the essential steps a researcher should take upon receiving this compound to ensure its identity and purity before use in quantitative assays.

Protocol: Verification of this compound Standard

-

Documentation Review:

-

Upon receipt, immediately inspect the packaging for any signs of damage or tampering.

-

Review the Certificate of Analysis (COA) and any other accompanying documentation provided by the supplier.

-

Verify that the compound name, CAS number, lot number, and other identifiers on the label and COA match the ordered product.

-

-

Visual Inspection:

-

Carefully open the container in a well-ventilated fume hood.

-

Visually inspect the contents for any unexpected characteristics, such as discoloration, precipitation, or the presence of foreign particles. The non-deuterated form is a pale yellow liquid.[2]

-

-

Identity Confirmation (Mass Spectrometry):

-

Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into a mass spectrometer or analyze via GC-MS or LC-MS.

-

Confirm the presence of the molecular ion corresponding to the deuterated compound (m/z ~209.68). The mass spectrum of the non-deuterated compound is also available for comparison.

-

Examine the isotopic pattern to confirm the level of deuterium (B1214612) incorporation.

-

-

Purity Assessment (Chromatography):

-

Analyze the standard using a high-resolution chromatographic technique such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV or MS detector (HPLC-UV/MS).

-

The resulting chromatogram should show a single major peak, indicating high purity.

-

Quantify the area of any impurity peaks to determine the overall purity of the standard.

-

-

Solution Preparation and Storage:

-

Once the identity and purity are confirmed, prepare a stock solution of the standard at a known concentration in an appropriate solvent.

-

Store the stock solution and the neat standard according to the supplier's recommendations, typically in a cool, dark, and dry place in a tightly sealed container.[2]

-

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships relevant to the procurement and use of this compound.

Caption: Procurement and Quality Control Workflow for Chemical Standards.

Caption: Decision Pathway for Utilizing a Chemical Standard in Research.

References

Technical Guide: Solubility of 1-Chloro-4-phenoxybenzene-d5 in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Chloro-4-phenoxybenzene-d5 in organic solvents. A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this deuterated compound. However, by examining the physicochemical properties of its non-deuterated analogue, 1-Chloro-4-phenoxybenzene, and understanding the general effects of deuteration, we can infer its likely solubility behavior and provide a framework for its experimental determination.

Physicochemical Properties of 1-Chloro-4-phenoxybenzene

To understand the solubility of the deuterated compound, it is essential to first consider the properties of its non-deuterated form. The following table summarizes the key physical and chemical properties of 1-Chloro-4-phenoxybenzene (CAS: 7005-72-3).

| Property | Value |

| Molecular Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol |

| Appearance | Pale yellow liquid |

| Melting Point | -8 °C |

| Boiling Point | 161-162 °C at 19 mmHg |

| Density | 1.193 g/mL |

| Water Solubility | Insoluble |

Inferred Solubility of this compound

The principle of "like dissolves like" is the primary determinant of solubility. 1-Chloro-4-phenoxybenzene is a relatively nonpolar molecule due to its two aromatic rings and the ether linkage. The presence of the chlorine atom introduces some polarity. Therefore, it is expected to be sparingly soluble in highly polar solvents like water and highly soluble in nonpolar and moderately polar organic solvents.

Expected Solubility Profile:

-

High Solubility: Aromatic hydrocarbons (e.g., benzene, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Highly polar protic solvents (e.g., water, methanol) and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane), although some solubility in the latter is expected.

The effect of deuteration on solubility is generally subtle. In some cases, deuterated compounds have been observed to have slightly higher solubility than their non-deuterated counterparts. This is attributed to minor changes in intermolecular forces. However, without experimental data, it is reasonable to assume that the solubility profile of this compound will closely mirror that of 1-Chloro-4-phenoxybenzene.

Experimental Protocol for Determining Solubility

The following is a general protocol for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining solubility.

An In-depth Technical Guide to the NMR Spectrum of 1-Chloro-4-phenoxybenzene

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-4-phenoxybenzene. Due to the absence of specific spectral data for 1-Chloro-4-phenoxybenzene-d5, this document focuses on the non-deuterated analogue. The principles and data presented here serve as a foundational reference for the interpretation of the NMR spectrum of its deuterated counterpart, anticipating shifts in the phenoxy group signals upon deuteration.

Data Presentation

The expected ¹H NMR spectral data for 1-Chloro-4-phenoxybenzene is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Protons (non-deuterated) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.35 | d | ~8.8 |

| H-3', H-5' | ~7.00 | d | ~8.8 |

| H-2, H-6 | ~7.40 | t | ~7.9 |

| H-3, H-5 | ~7.18 | t | ~7.4 |

| H-4 | ~7.08 | t | ~7.4 |

Note: The assignments are based on typical chemical shifts for substituted benzene (B151609) rings and may vary slightly based on experimental conditions.

Experimental Protocols

The following outlines a general methodology for acquiring the ¹H NMR spectrum of aromatic compounds like 1-Chloro-4-phenoxybenzene.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the 1-Chloro-4-phenoxybenzene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Using a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum that could obscure the analyte signals.[2][3]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[4][5][6]

-

The spectrometer's magnetic field should be locked onto the deuterium (B1214612) signal of the solvent.[2]

-

Standard acquisition parameters for a ¹H NMR spectrum should be used. This typically includes a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass the entire aromatic region (typically 6.5-8.5 ppm).

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

The resulting spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Visualization of Signal Relationships

The following diagram illustrates the logical relationships and expected splitting patterns of the proton signals in the ¹H NMR spectrum of 1-Chloro-4-phenoxybenzene.

Caption: Coupling relationships in 1-Chloro-4-phenoxybenzene.

This diagram illustrates the ortho-coupling interactions within the chlorophenyl and phenoxy rings of the molecule. The ether linkage connects these two aromatic systems. In the deuterated analogue, this compound, the signals corresponding to the phenoxy ring protons (H-2, H-6, H-3, H-5, and H-4) would be absent from the ¹H NMR spectrum.

References

Degradation of 1-Chloro-4-phenoxybenzene-d5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of 1-Chloro-4-phenoxybenzene-d5. Given the limited direct research on the deuterated form, this document primarily focuses on the degradation of its non-deuterated analogue, 1-Chloro-4-phenoxybenzene (also known as 4-chlorodiphenyl ether). The degradation pathways of the deuterated compound are expected to be analogous, with the deuterium (B1214612) atoms primarily serving as tracers and having a minimal effect on the chemical degradation routes.

The degradation of 1-Chloro-4-phenoxybenzene is characterized by two main pathways: metabolic transformation in biological systems and environmental degradation through microbial action and photodegradation. The primary metabolic route involves the hydroxylation of the aromatic rings, while environmental degradation can lead to both hydroxylation and cleavage of the ether bond.

Metabolic Degradation in Rats

Studies on the metabolism of 4-chlorodiphenyl ether in rats have identified aromatic hydroxylation as the predominant biotransformation pathway. The major metabolite formed is 4'-hydroxy-4-chlorodiphenyl ether, which accounts for a significant portion of the excreted dose. This suggests a metabolic process initiated by cytochrome P450 enzymes, likely proceeding through an arene oxide intermediate.

Table 1: Major Metabolic Degradation Product of 4-Chlorodiphenyl Ether in Rats [1]

| Metabolite | Percentage of Radioactivity in Urine |

| 4'-hydroxy-4-chlorodiphenyl ether | ≥ 90% |

Environmental Degradation

Environmental degradation of 1-Chloro-4-phenoxybenzene can occur through microbial metabolism and photodegradation. While specific studies on this compound are scarce, research on related chlorinated aromatic compounds and diphenyl ethers provides insights into the likely degradation products.

Microbial degradation, particularly under co-metabolic conditions, can be a significant route for the breakdown of chlorinated diphenyl ethers. This process can involve hydroxylation of the aromatic rings and potential cleavage of the ether linkage.

Photodegradation in the presence of UV light can also contribute to the transformation of chlorinated diphenyl ethers. This can lead to dechlorination, where the chlorine atom is removed from the aromatic ring, and rearrangement reactions that can form products such as hydroxylated diphenyl ethers and potentially chlorinated dibenzofurans, although the latter is generally a minor pathway for monochlorinated diphenyl ethers.

Table 2: Plausible Environmental Degradation Products of 1-Chloro-4-phenoxybenzene

| Degradation Pathway | Potential Products |

| Microbial Hydroxylation | Hydroxy-1-chloro-4-phenoxybenzene isomers |

| Microbial Ether Bond Cleavage | 4-Chlorophenol, Phenol |

| Photodegradation (Dechlorination) | 4-Phenoxybenzene |

| Photodegradation (Hydroxylation) | Hydroxy-1-chloro-4-phenoxybenzene isomers |

Experimental Protocols

Protocol 1: In Vivo Metabolic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Administration of this compound (e.g., via oral gavage or intravenous injection) dissolved in a suitable vehicle (e.g., corn oil).

-

Sample Collection: Collection of urine and feces at regular intervals (e.g., 0-24h, 24-48h, etc.) for up to 7 days.

-

Sample Preparation:

-

Urine: Enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate metabolites.

-

Feces: Homogenization, extraction with an organic solvent (e.g., acetonitrile), and cleanup using SPE.

-

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of the parent compound and its metabolites. The use of the deuterated parent compound allows for easy distinction from endogenous compounds and accurate quantification using isotope dilution methods.

Protocol 2: Microbial Degradation Study

-

Microorganism: A pure culture of a known degrader of aromatic compounds (e.g., Pseudomonas sp.) or a mixed microbial consortium from a contaminated site.

-

Culture Conditions: Growth in a defined mineral salts medium with a primary carbon source (e.g., glucose or succinate). For co-metabolic studies, this compound is added as a non-growth substrate.

-

Incubation: Incubation of the cultures under controlled conditions of temperature, pH, and aeration.

-

Sampling: Periodic collection of culture samples.

-

Sample Preparation: Centrifugation to separate the biomass, followed by extraction of the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

-

Analytical Method: GC-MS or LC-MS/MS analysis of the extracts to identify and quantify the disappearance of the parent compound and the formation of degradation products over time.

Protocol 3: Photodegradation Study

-

Reaction Setup: A solution of this compound in a relevant solvent (e.g., water with a co-solvent like acetonitrile (B52724) to ensure solubility) is placed in a quartz photoreactor.

-

Light Source: Irradiation with a UV lamp that simulates the solar spectrum (e.g., a xenon arc lamp with appropriate filters).

-

Experimental Conditions: The reaction is carried out at a constant temperature, and the solution may be purged with air or nitrogen to study the effect of oxygen.

-

Sampling: Aliquots of the solution are taken at different time intervals.

-

Analysis: The samples are analyzed directly by high-performance liquid chromatography (HPLC) with a UV or MS detector, or after extraction by GC-MS, to monitor the decay of the parent compound and the formation of photoproducts.

Visualizations

Caption: Proposed metabolic pathway of this compound in rats.

Caption: Plausible environmental degradation pathways.

References

Methodological & Application

The Use of 1-Chloro-4-phenoxybenzene-d5 as an Internal Standard in the Analysis of Persistent Organic Pollutants

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the utilization of 1-Chloro-4-phenoxybenzene-d5 as an internal standard in the quantitative analysis of persistent organic pollutants (POPs), particularly chlorinated and brominated aromatic compounds, using gas chromatography-mass spectrometry (GC-MS).

Introduction

Accurate and precise quantification of persistent organic pollutants (POPs) in various environmental and biological matrices is crucial for assessing their impact on human health and the ecosystem.[1][2] Isotope dilution mass spectrometry (IDMS) is a preferred method for such analyses due to its ability to compensate for sample matrix effects, variations in extraction efficiency, and instrumental drift.[1][2] Deuterated internal standards, which are chemically identical to the analyte of interest but have a different mass due to the substitution of hydrogen with deuterium, are ideal for IDMS.[3] this compound, a deuterated analog of 1-Chloro-4-phenoxybenzene, serves as an excellent internal standard for the analysis of various POPs, including polychlorinated diphenyl ethers (PCDEs), polybrominated diphenyl ethers (PBDEs), and other structurally related compounds. Its physicochemical properties closely mimic those of the target analytes, ensuring it behaves similarly throughout the analytical process, from extraction to detection.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of a compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach corrects for variations in sample preparation and instrument response. A deuterated internal standard like this compound is ideal because it co-elutes with the analyte, experiences similar ionization effects in the mass spectrometer, and is easily distinguishable by its mass-to-charge ratio (m/z).

Caption: Workflow for quantitative analysis using an internal standard.

Application: Quantification of Polychlorinated Diphenyl Ether (PCDE) Congeners in Environmental Samples

This protocol outlines the use of this compound as an internal standard for the quantification of a specific PCDE congener, 4-chlorodiphenyl ether, in soil samples.

Materials and Reagents

-

Solvents: Hexane (B92381), Dichloromethane (B109758), Acetone (B3395972) (pesticide residue grade or equivalent)

-

Standards:

-

4-Chlorodiphenyl ether (analytical standard)

-

This compound (internal standard)

-

-

Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel, 6 mL, 1 g

-

Reagents: Anhydrous sodium sulfate (B86663)

-

Sample Matrix: Certified reference soil matrix or blank soil

Equipment

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Concentration station (e.g., nitrogen evaporator)

-

Vortex mixer

-

Analytical balance

Experimental Protocol

Caption: Experimental workflow for PCDE analysis in soil.

1. Standard Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of 4-chlorodiphenyl ether and this compound in hexane.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the 4-chlorodiphenyl ether stock solution with hexane to achieve concentrations ranging from 0.01 to 2.0 µg/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetone.

2. Sample Preparation and Extraction

-

Weigh 10 g of the homogenized soil sample into an extraction cell.

-

Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

-

Perform accelerated solvent extraction (ASE) using a mixture of hexane and acetone (1:1, v/v).

-

Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

3. Sample Cleanup

-

Condition a silica gel SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute the target analytes with a mixture of hexane and dichloromethane (9:1, v/v).

-

Concentrate the eluate to a final volume of 1 mL.

4. GC-MS Analysis

-

Inject 1 µL of the final extract into the GC-MS system.

-

The following table summarizes the recommended GC-MS conditions.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 80 °C (hold 1 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 10 °C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 4-Chlorodiphenyl ether: 204 (quantifier), 169 (qualifier) This compound: 209 (quantifier), 174 (qualifier) |

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the analysis of 4-chlorodiphenyl ether using this compound as an internal standard.

Table 1: Calibration Curve Data

| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 0.01 | 0.1 | 15,230 | 155,600 | 0.098 |

| 2 | 0.05 | 0.1 | 76,500 | 154,900 | 0.494 |

| 3 | 0.10 | 0.1 | 153,200 | 156,100 | 0.981 |

| 4 | 0.50 | 0.1 | 770,100 | 155,200 | 4.962 |

| 5 | 1.00 | 0.1 | 1,545,000 | 155,800 | 9.917 |

| 6 | 2.00 | 0.1 | 3,098,000 | 156,000 | 19.859 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Method Performance

| Parameter | Result |

| Limit of Detection (LOD) | 0.003 µg/mL |

| Limit of Quantification (LOQ) | 0.01 µg/mL |

| Linearity (r²) | > 0.999 |

| Precision (%RSD, n=6) | |

| Low QC (0.03 µg/mL) | 6.8% |

| Mid QC (0.3 µg/mL) | 4.5% |

| High QC (1.5 µg/mL) | 3.2% |

| Accuracy (% Recovery, n=6) | |

| Low QC (0.03 µg/mL) | 98.5% |

| Mid QC (0.3 µg/mL) | 101.2% |

| High QC (1.5 µg/mL) | 99.3% |

| Internal Standard Recovery | 85-110% |

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of POPs, particularly chlorinated and brominated diphenyl ethers, by GC-MS. Its use within an isotope dilution methodology provides high accuracy and precision by correcting for variations inherent in complex sample matrices and analytical procedures. The detailed protocol and performance data presented here demonstrate a robust and reliable method for the determination of these environmentally significant compounds.

References

- 1. dsc.duq.edu [dsc.duq.edu]

- 2. Quantification of persistent organic pollutants in dietary supplements using stir bar sorptive extraction coupled with GC-MS/MS and isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Chloro-4-phenoxybenzene-d5 in GC/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1-Chloro-4-phenoxybenzene-d5 as a surrogate or internal standard in Gas Chromatography-Mass Spectrometry (GC/MS) analysis, particularly for the quantification of persistent organic pollutants (POPs) and other semi-volatile organic compounds.

Introduction

1-Chloro-4-phenoxybenzene is a diaryl ether.[1][2][3][4] Its deuterated isotopologue, this compound, is a valuable tool in analytical chemistry. Due to its structural similarity to various environmental contaminants, such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other halogenated aromatic hydrocarbons, it serves as an excellent surrogate or internal standard. The incorporation of five deuterium (B1214612) atoms results in a distinct mass shift, allowing for its differentiation from native analytes in a sample matrix while exhibiting similar chromatographic behavior and extraction efficiency.

The use of isotopically labeled standards is a robust technique in quantitative mass spectrometry to correct for analyte losses during sample preparation and to compensate for matrix effects during analysis.

Physicochemical Properties

| Property | Value (for 1-Chloro-4-phenoxybenzene) |

| Chemical Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol |

| CAS Number | 7005-72-3 |

| Boiling Point | Not available |

| Solubility | Insoluble in water, soluble in organic solvents |

Data sourced from the NIST WebBook.[1][2][3][4]

The mass spectrum of the non-deuterated 1-Chloro-4-phenoxybenzene shows a prominent molecular ion peak (m/z 204) and characteristic fragmentation patterns. For this compound, the molecular ion would be expected at m/z 209, with corresponding shifts in its fragment ions.

Application in GC/MS Analysis of Persistent Organic Pollutants (POPs)

This compound is particularly useful as a surrogate standard in methods for analyzing POPs in various environmental matrices such as water, soil, sediment, and biological tissues. These methods often involve extensive sample preparation steps, including extraction, cleanup, and concentration, where analyte loss can occur.

General Workflow

The general workflow for using this compound as a surrogate standard in a typical environmental analysis is depicted below.

Experimental Protocol: General Procedure for POPs Analysis

The following is a generalized protocol for the analysis of semi-volatile organic compounds in an environmental matrix using this compound as a surrogate standard. This protocol is based on principles from established methods such as EPA Method 8270.

1. Standard Preparation

-

Stock Standard Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., nonane, toluene) at a concentration of approximately 100 µg/mL.

-

Spiking Solution: From the stock solution, prepare a spiking solution at a concentration appropriate for the expected analyte levels and sample volume. A typical spiking concentration might be 1-5 µg/mL.

2. Sample Preparation

-

Sample Collection and Homogenization: Collect a representative sample (e.g., 10 g of soil, 1 L of water) and homogenize if necessary.

-

Surrogate Spiking: Spike a known volume of the spiking solution containing this compound into the sample prior to extraction. The amount spiked should result in a final concentration in the extract that is within the calibration range of the instrument.

-

Extraction:

-

Solid Samples (Soil, Sediment): Use methods like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable solvent system (e.g., hexane/acetone, dichloromethane).

-

Liquid Samples (Water): Perform liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) at different pH values to extract a broad range of compounds.

-

-

Cleanup: The crude extract often contains interfering compounds. Use techniques such as gel permeation chromatography (GPC) to remove high molecular weight interferences or solid-phase extraction (SPE) for more targeted cleanup.

-

Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) using a nitrogen evaporator or a rotary evaporator.

-

Internal Standard Addition: Just prior to GC/MS analysis, add a known amount of an internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon that does not co-elute with target analytes or the surrogate).

3. GC/MS Analysis

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector: Splitless injection at 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 300-320 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the surrogate to enhance sensitivity and selectivity. The specific ions to monitor for this compound would be its molecular ion (m/z 209) and one or two characteristic fragment ions.

-

Source Temperature: 230-250 °C.

-

Quadrupole Temperature: 150 °C.

-

4. Data Analysis and Quantification

-

Identification: Identify the target analytes and this compound based on their retention times and the presence of their characteristic ions.

-

Quantification: Use the internal standard method for quantification. Calculate the relative response factor (RRF) for each analyte relative to the internal standard from a multi-point calibration curve.

-

Surrogate Recovery: Calculate the percentage recovery of this compound in each sample. This is a critical quality control parameter.

Recovery (%) = (Amount Found / Amount Spiked) x 100

Acceptable recovery limits are typically in the range of 70-130%, but this can vary depending on the specific method and matrix.

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the following table provides a general framework for the type of data that should be generated and monitored in a quality control program.

| Parameter | Typical Value / Range | Purpose |

| Spiking Concentration | 10 - 100 ng/sample | To achieve a detectable signal within the instrument's linear range. |

| Surrogate Recovery | 70 - 130% | To monitor the efficiency of the sample preparation process for each sample. |

| Relative Response Factor (RRF) | Instrument Dependent | Used for the quantification of target analytes. Should be consistent across calibration levels. |

| Retention Time | Column and Method Dependent | Used for compound identification. Should be consistent within a defined window. |

| Characteristic Ions (m/z) | 209 (Molecular Ion), others | Used for identification and quantification in SIM mode. |

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using a surrogate and internal standard.

Conclusion

This compound is a highly suitable surrogate or internal standard for the GC/MS analysis of a wide range of semi-volatile organic pollutants. Its chemical properties closely mimic those of many target analytes, and its deuteration provides a distinct mass spectrometric signature. The use of this standard, in conjunction with a robust quality control program, is essential for generating accurate and reliable quantitative data in environmental and other complex matrices. Researchers and analytical chemists should validate their specific methods to establish in-house performance criteria, including recovery limits and instrument calibration ranges.

References

Application Note: Quantification of Chlorinated Phenols in Environmental Water Samples using LC/MS/MS with 1-Chloro-4-phenoxybenzene-d5 as an Internal Standard

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of chlorinated phenols in environmental water samples. Due to their toxicity and prevalence as environmental pollutants, the accurate monitoring of these compounds is crucial. This method utilizes 1-Chloro-4-phenoxybenzene-d5 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The straightforward "dilute-and-shoot" sample preparation protocol minimizes sample handling and potential for contamination, making it suitable for high-throughput laboratories.

Introduction

Chlorinated phenols are a class of chemical compounds widely used as pesticides, herbicides, and wood preservatives. Their persistence in the environment and potential for adverse health effects in humans and wildlife have led to their classification as priority pollutants by regulatory agencies such as the U.S. Environmental Protection Agency (EPA).[1] Consequently, the development of reliable and sensitive analytical methods for their detection and quantification in environmental matrices is of significant importance.

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has become the technique of choice for the analysis of polar and semi-polar organic contaminants in complex matrices.[1] Its high selectivity and sensitivity allow for the detection of trace levels of analytes with minimal sample cleanup. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate quantification by compensating for any analyte loss during sample processing and fluctuations in instrument performance. This compound is an ideal internal standard for this application due to its structural similarity to the target chlorinated phenols and its distinct mass-to-charge ratio.

This application note provides a comprehensive protocol for the analysis of a representative group of chlorinated phenols in water samples. The method is demonstrated to be linear over a relevant concentration range with low limits of detection, making it suitable for routine environmental monitoring.

Experimental

Materials and Reagents

-

Analytes: 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, Pentachlorophenol (analytical standards)

-

Internal Standard: this compound (4-Chlorophenyl Phenyl-d5 Ether)

-

Solvents: Methanol (B129727) (LC/MS grade), Acetonitrile (LC/MS grade), Water (LC/MS grade), Formic acid (LC/MS grade)

-

Sample Matrix: Environmental water samples (e.g., river water, wastewater effluent)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

Standard and Sample Preparation

Standard Preparation: Individual stock solutions of the chlorinated phenol (B47542) standards and the internal standard (this compound) were prepared in methanol at a concentration of 1 mg/mL. A mixed working standard solution containing all target analytes was prepared by diluting the stock solutions in a 50:50 mixture of methanol and water. Calibration standards were prepared by serial dilution of the mixed working standard solution to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each calibration standard was spiked with this compound to a final concentration of 10 ng/mL.

Sample Preparation: Water samples were collected in amber glass bottles and stored at 4°C. For analysis, an aliquot of the water sample was filtered through a 0.22 µm syringe filter. The filtered sample was then spiked with this compound to a final concentration of 10 ng/mL.

LC/MS/MS Method

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |